

Application Note: Comprehensive Analytical Characterization of 1-(2-Aminophenyl)propan-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-(2-Aminophenyl)propan-1-one*

Cat. No.: B073937

[Get Quote](#)

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of **1-(2-Aminophenyl)propan-1-one** (CAS 1196-28-7), a key intermediate in pharmaceutical synthesis and organic chemistry.^[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and robust, reproducible results. We will cover a multi-technique approach encompassing spectroscopic methods for structural elucidation (NMR, FT-IR, GC-MS) and chromatographic techniques for purity assessment and quantification (HPLC-UV). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction

1-(2-Aminophenyl)propan-1-one, also known as 2'-aminopropiophenone, possesses both an aromatic amine and a ketone functional group, making it a versatile precursor for synthesizing pharmacologically active heterocyclic compounds.^[1] Given its role in drug development, rigorous characterization is imperative to ensure identity, purity, and quality. This application note details a suite of analytical techniques that, when used in concert, provide an unambiguous profile of the molecule.

Table 1: Physicochemical Properties of **1-(2-Aminophenyl)propan-1-one**

Property	Value	Source
CAS Number	1196-28-7	[2] [3]
Molecular Formula	C ₉ H ₁₁ NO	[4]
Molecular Weight	149.19 g/mol	[4]
Boiling Point	266.9 °C at 760 mmHg	[3]
Density	~1.1 g/cm ³	[2]
Appearance	Varies; typically a solid	N/A

Structural Elucidation: A Spectroscopic Approach

Confirming the covalent structure of the molecule is the foundational step in its characterization. We employ a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the molecular skeleton, including the carbon framework and proton environments. One-dimensional (¹H and ¹³C) spectra are essential for initial assessment, while two-dimensional techniques can resolve any ambiguities.[\[1\]](#)

Protocol 1: ¹H and ¹³C NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the **1-(2-Aminophenyl)propan-1-one** sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful if solubility is an issue or to observe exchangeable protons (e.g., -NH₂).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire data over a spectral width of 0-12 ppm.

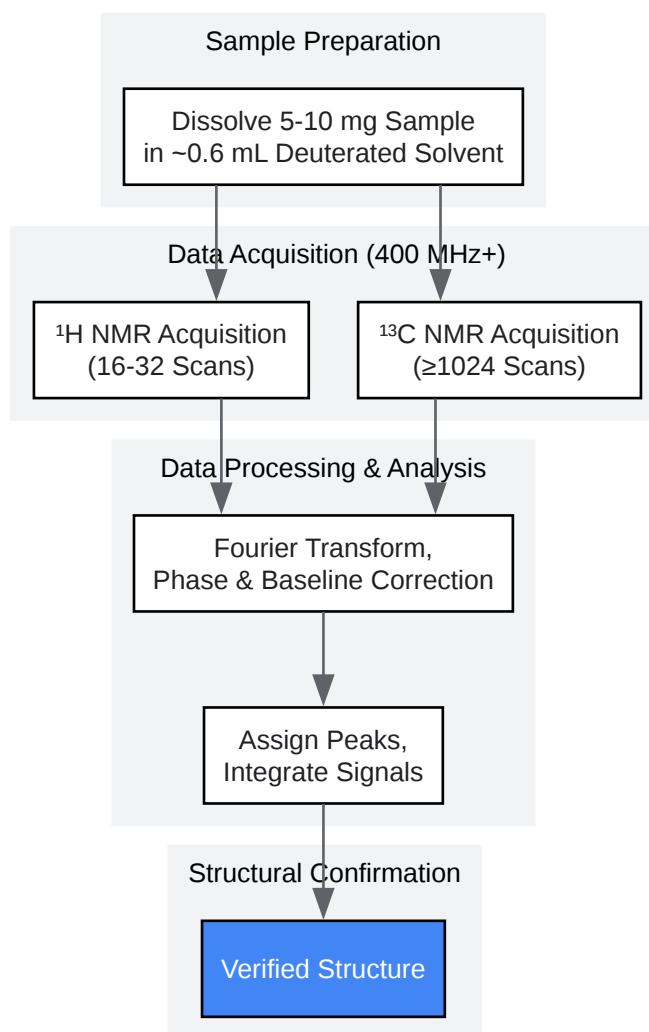

- Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Acquire data using a proton-decoupled pulse sequence.
 - Use a spectral width of 0-220 ppm.
 - A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the low natural abundance of ^{13}C .
- Data Analysis: Integrate ^1H NMR signals and assign chemical shifts (δ) relative to the residual solvent peak or tetramethylsilane (TMS). Assign ^{13}C NMR peaks based on expected chemical shifts and, if necessary, data from 2D experiments like HSQC or HMBC.

Table 2: Expected NMR Chemical Shifts (δ , ppm) in CDCl_3

Atom Position	¹ H NMR (Multiplicity, Integration)	¹³ C NMR	Rationale
-CH ₂ -CH ₃	~1.2 (t, 3H)	~8.5	Aliphatic methyl group, split by adjacent methylene.
-CH ₂ -CH ₃	~2.9 (q, 2H)	~36.0	Methylene group adjacent to a carbonyl, split by methyl.
-NH ₂	~4.5-5.5 (br s, 2H)	N/A	Amine protons, often broad and exchangeable.
Aromatic C-H	~6.6-7.8 (m, 4H)	~116-135	Protons on the substituted benzene ring.[1]
Aromatic C-NH ₂	N/A	~150	Aromatic carbon directly attached to the electron-donating amine group.
C=O	N/A	~200	Ketone carbonyl carbon, significantly downfield.

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

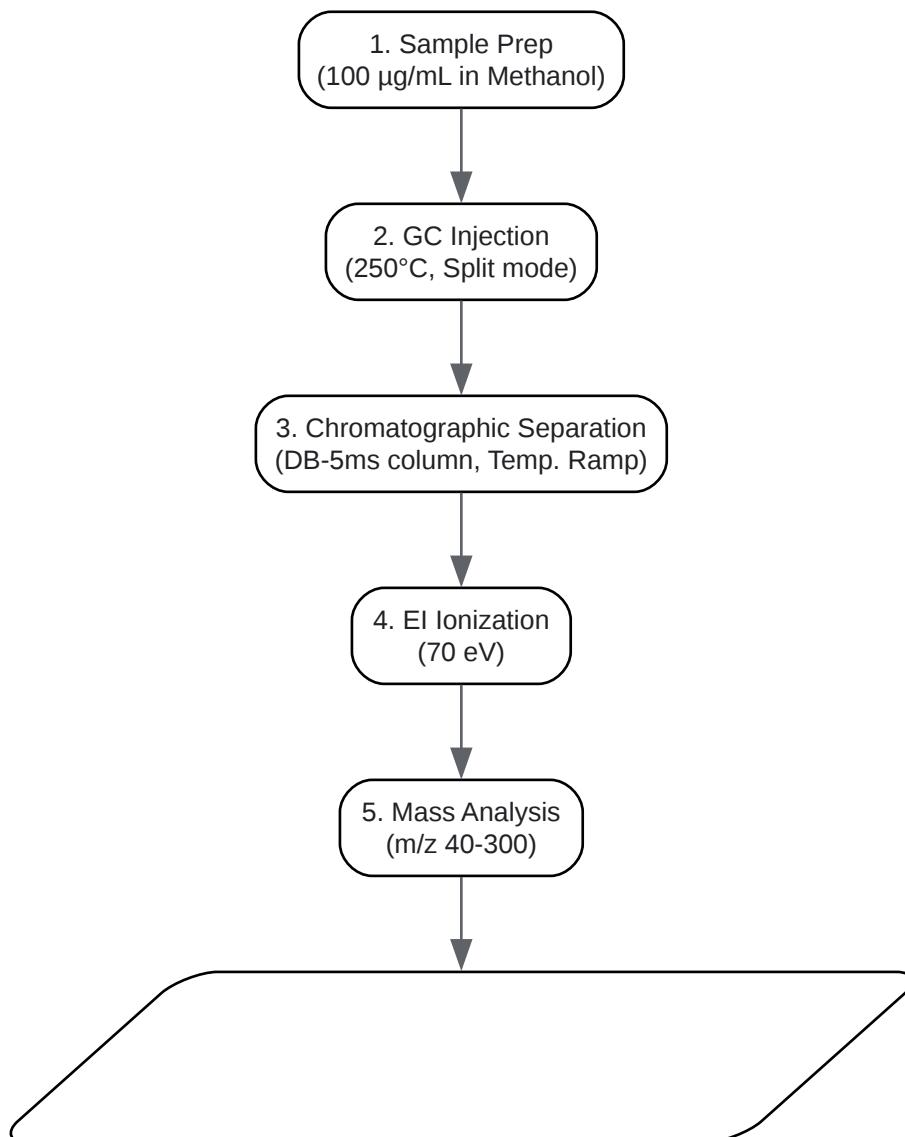
Diagram 1: NMR Analysis Workflow

[Click to download full resolution via product page](#)

A streamlined workflow for structural verification using NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique ideal for identifying volatile and thermally stable compounds like **1-(2-aminophenyl)propan-1-one**. It provides both retention time (a chromatographic property) and a mass spectrum (a structural fingerprint). The mass spectrum reveals the molecular weight and fragmentation patterns that are characteristic of the molecule's structure.


Protocol 2: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- Instrumentation: Use a GC system equipped with a capillary column coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
- GC Conditions:
 - Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms, is recommended.
 - Injector: Split/splitless injector at 250 °C.
 - Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific instrument and column.[5]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
- Data Analysis: Identify the peak corresponding to **1-(2-aminophenyl)propan-1-one**. Analyze its mass spectrum, identifying the molecular ion (M^+) and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) if available. The mass spectrum for the related isomer, 1-(4-aminophenyl)propan-1-one, can serve as a useful comparison for fragmentation logic.[6]

Table 3: Expected Key Fragments in EI-Mass Spectrum

m/z	Ion Structure	Fragmentation Pathway
149	$[\text{C}_9\text{H}_{11}\text{NO}]^+$	Molecular Ion (M^+)
120	$[\text{M} - \text{C}_2\text{H}_5]^+$	α -cleavage, loss of the ethyl group from the acyl chain.
92	$[\text{C}_6\text{H}_6\text{N}]^+$	Cleavage of the propanone side chain.

Diagram 2: GC-MS Experimental Workflow

[Click to download full resolution via product page](#)

The process flow from sample preparation to data analysis in GC-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The presence of characteristic absorption bands for the amine (N-H) and ketone (C=O) groups provides strong confirmatory evidence for the structure of **1-(2-aminophenyl)propan-1-one**.^[1]

Protocol 3: FT-IR Analysis

- Sample Preparation:
 - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} .
- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

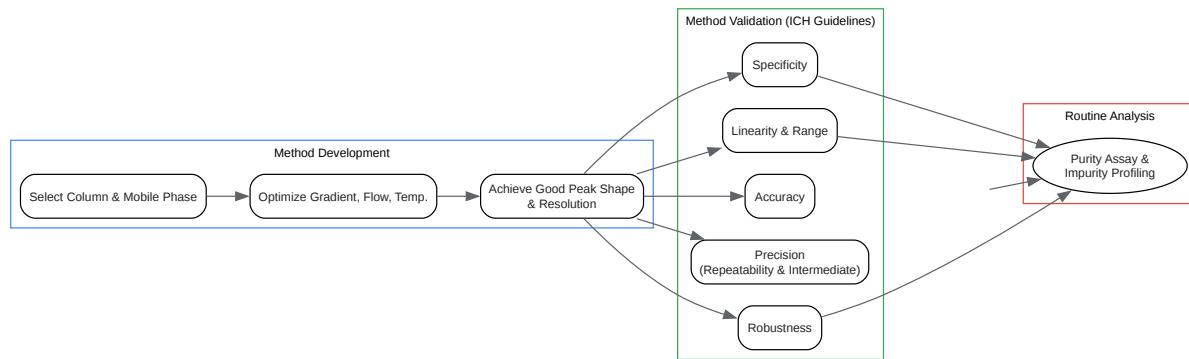
Table 4: Characteristic FT-IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
3300 - 3500	N-H Symmetric & Asymmetric Stretching	Primary Amine (-NH ₂) ^[1]
3000 - 3100	C-H Stretching	Aromatic C-H
2850 - 2980	C-H Stretching	Aliphatic C-H
~1680	C=O Stretching	Ketone (Aryl) ^[1]
1590 - 1610	C=C Stretching	Aromatic Ring

Purity and Quantitative Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients.^[7] A reversed-phase HPLC method with UV detection provides a robust, reliable, and accurate means to quantify **1-(2-aminophenyl)propan-1-one** and separate it from potential impurities.

Protocol 4: Reversed-Phase HPLC Method

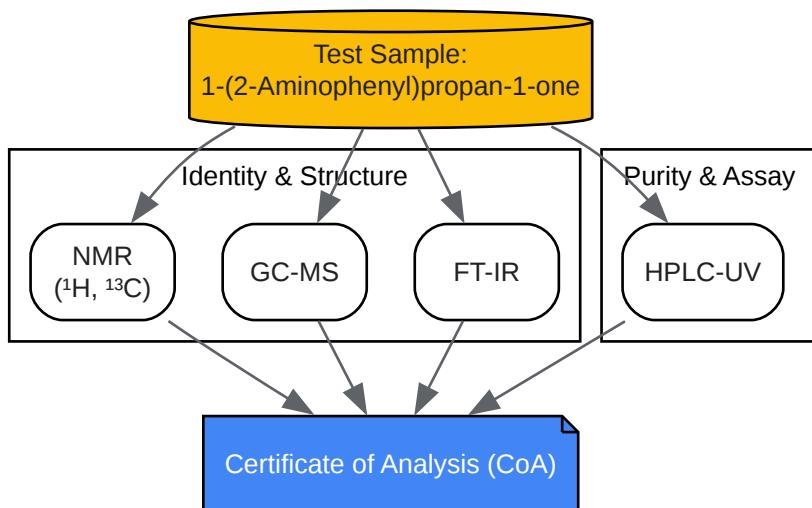

- Standard and Sample Preparation:
 - Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard or sample and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
 - Working Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the diluent. Filter through a 0.45 µm syringe filter before injection.^[8]
- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: 0.1% TFA in Acetonitrile. The use of a buffer or acid modifier like TFA is crucial for good peak shape with basic analytes like amines.^[9]
 - Gradient: 10% B to 90% B over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 µL.
- Data Analysis:

- Identification: The principal peak in the sample chromatogram should have the same retention time as the reference standard.
- Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Assay (Quantification): Generate a calibration curve using at least five concentrations of the reference standard.^[7] Quantify the sample concentration by comparing its peak area to the calibration curve.

Table 5: HPLC Method Parameters Summary

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	1.0 mL/min
Detector	UV at 254 nm
Injection Volume	10 µL

Diagram 3: HPLC Method Development & Validation Strategy


[Click to download full resolution via product page](#)

A logical progression from method development to validation for routine quality control.

Integrated Analytical Strategy

No single technique provides a complete picture. The true power of analytical characterization lies in integrating the data from orthogonal methods. The proposed strategy ensures a comprehensive evaluation of **1-(2-aminophenyl)propan-1-one**, confirming its identity, structure, and purity.

Diagram 4: Overall Characterization Workflow

[Click to download full resolution via product page](#)

An integrated approach combining multiple analytical techniques for full characterization.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of **1-(2-aminophenyl)propan-1-one**. By combining spectroscopic techniques (NMR, GC-MS, FT-IR) for structural confirmation with chromatographic methods (HPLC) for purity and quantitative analysis, researchers and quality control professionals can ensure the material meets the high standards required for its intended applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Aminophenyl)propan-1-one|CAS 1196-28-7 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 1-(2-Aminophenyl)propan-1-one | lookchem [lookchem.com]

- 4. 1-(2-Aminophenyl)propan-1-one | C9H11NO | CID 294651 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 1-Propanone, 1-(4-aminophenyl)- [webbook.nist.gov]
- 7. padproject.nd.edu [padproject.nd.edu]
- 8. benchchem.com [benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 1-(2-Aminophenyl)propan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073937#analytical-methods-for-1-2-aminophenyl-propan-1-one-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com